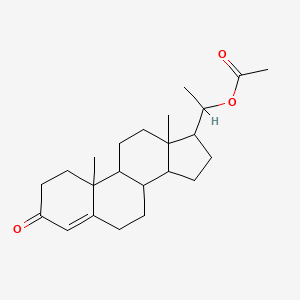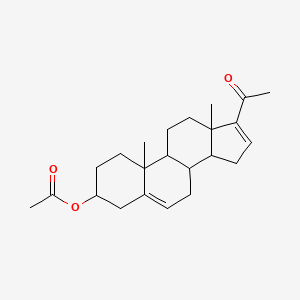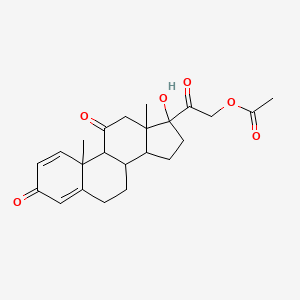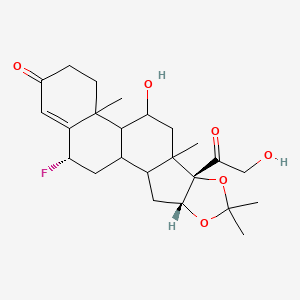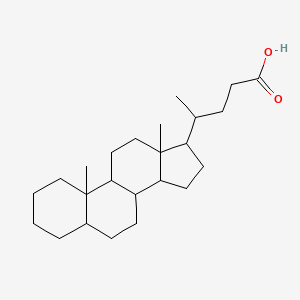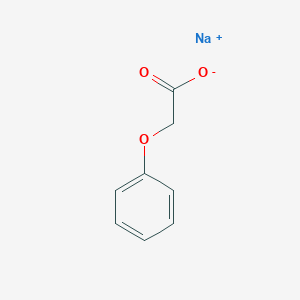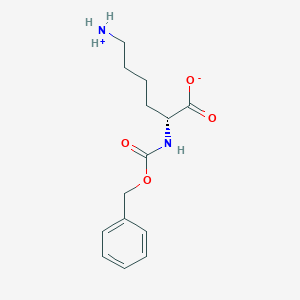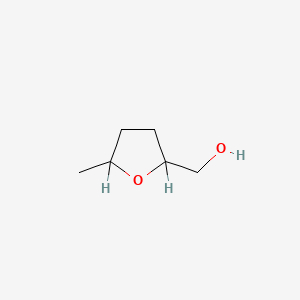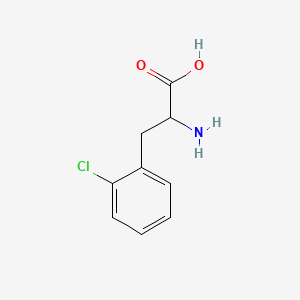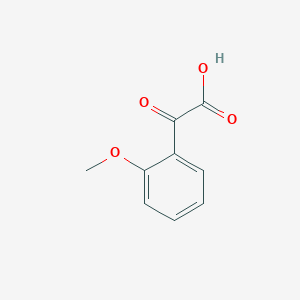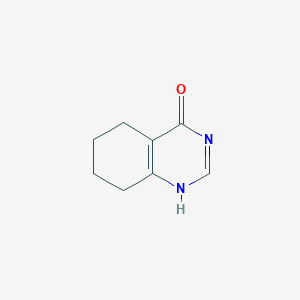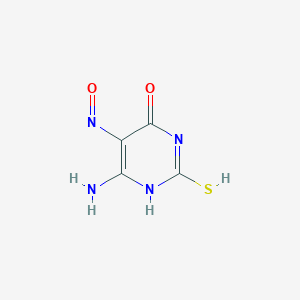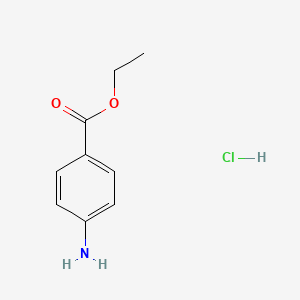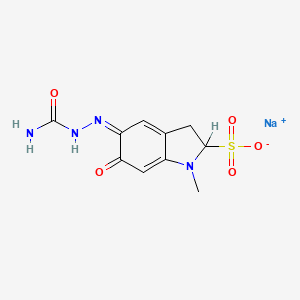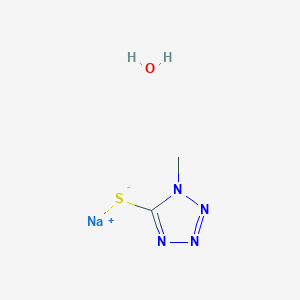
sodium 1-methyl-1H-tetrazole-5-thiolate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate is a chemical compound with the molecular formula C2H3N4NaS·xH2O. It is a sodium salt derivative of 1-methyl-1H-tetrazole-5-thiol. This compound is known for its unique structural properties, which include a five-membered ring containing four nitrogen atoms and one sulfur atom. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
1-methyl-1H-tetrazole-5-thiol+NaOH→sodium 1-methyl-1H-tetrazole-5-thiolate+H2O
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the thiolate group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Disulfides or sulfonates.
Reduction: Thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tetrazole derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a pharmacophore in drug design, particularly for its ability to mimic carboxylic acids.
Industry: It is used in the production of specialty chemicals and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of sodium 1-methyl-1H-tetrazole-5-thiolate hydrate involves its ability to act as a nucleophile due to the presence of the thiolate group. This allows it to participate in various chemical reactions, forming stable complexes with metals and other electrophiles. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or coordination with metal ions in industrial processes.
Comparison with Similar Compounds
Sodium 1-methyl-1H-tetrazole-5-thiolate hydrate can be compared with other similar compounds, such as:
1-methyl-1H-tetrazole-5-thiol: The parent compound, which lacks the sodium ion.
Sodium 1H-tetrazole-5-thiolate: A similar compound without the methyl group.
1-methyl-1H-tetrazole-5-sulfonate: An oxidized derivative.
Uniqueness: The presence of both the sodium ion and the methyl group in this compound provides unique reactivity and stability, making it particularly useful in specific chemical and industrial applications.
Properties
IUPAC Name |
sodium;1-methyltetrazole-5-thiolate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S.Na.H2O/c1-6-2(7)3-4-5-6;;/h1H3,(H,3,5,7);;1H2/q;+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKRDLZSZDGDF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)[S-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N4NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
